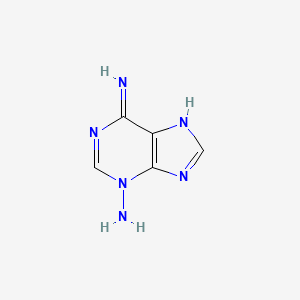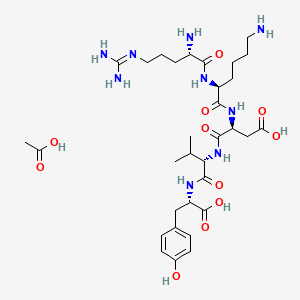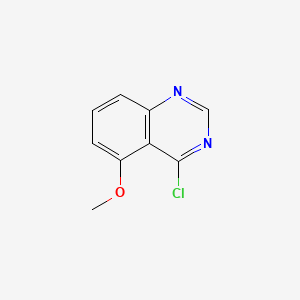
THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is a specialized dendrimer with a thiophosphoryl chloride core and 12 surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure. This particular dendrimer is used in various scientific research applications due to its unique chemical properties and structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves a multi-step process starting with the core molecule, thiophosphoryl chloride. The dendrimer is built through a series of reactions that add layers (generations) of branching units. Each generation involves the reaction of the core with monomers that form the branches. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure the correct structure and functionality of the dendrimer .
Industrial Production Methods
Industrial production of this dendrimer follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, undergoes various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in carboxylic acids, while reduction results in alcohols .
Applications De Recherche Scientifique
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of drugs.
Medicine: Investigated for its potential in targeted drug delivery and imaging applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves its interaction with molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, allowing the dendrimer to bind to specific molecules. This interaction can alter the activity of the target molecules, leading to various effects depending on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(amidoamine) (PAMAM) dendrimers: These dendrimers have an ethylenediamine core and amidoamine branches.
Poly(propylene imine) (PPI) dendrimers: These dendrimers have a diaminobutane core and propylene imine branches.
Polyester dendrimers: These dendrimers have a polyester core and branches.
Uniqueness
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is unique due to its thiophosphoryl chloride core and aldehyde surface groups. This structure provides distinct chemical reactivity and functionality compared to other dendrimers, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
173612-60-7 |
|---|---|
Formule moléculaire |
C156H132N18O33P10S10 |
Poids moléculaire |
3417.203 |
InChI |
InChI=1S/C156H132N18O33P10S10/c1-166(208(218,187-136-52-10-115(11-53-136)94-157-169(4)211(221,193-142-70-28-124(103-175)29-71-142)194-143-72-30-125(104-176)31-73-143)188-137-54-12-116(13-55-137)95-158-170(5)212(222,195-144-74-32-126(105-177)33-75-144)196-145-76-34-127(106-178)35-77-145)163-100-121-22-64-154(65-23-121)205-217(227,206-155-66-24-122(25-67-155)101-164-167(2)209(219,189-138-56-14-117(15-57-138)96-159-171(6)213(223,197-146-78-36-128(107-179)37-79-146)198-147-80-38-129(108-180)39-81-147)190-139-58-16-118(17-59-139)97-160-172(7)214(224,199-148-82-40-130(109-181)41-83-148)200-149-84-42-131(110-182)43-85-149)207-156-68-26-123(27-69-156)102-165-168(3)210(220,191-140-60-18-119(19-61-140)98-161-173(8)215(225,201-150-86-44-132(111-183)45-87-150)202-151-88-46-133(112-184)47-89-151)192-141-62-20-120(21-63-141)99-162-174(9)216(226,203-152-90-48-134(113-185)49-91-152)204-153-92-50-135(114-186)51-93-153/h10-114H,1-9H3 |
Clé InChI |
GRDQHDOUOVUEDF-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=NN(C)P(=S)(OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=NN(C)P(=S)(OC7=CC=C(C=C7)C=O)OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)



![6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile](/img/structure/B576201.png)
